5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl-
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Overview
Description
5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl-: is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 4-methoxyphenylmethylamino substituent and two methyl groups at the 7th position, making it a unique derivative with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Methoxyphenylmethylamino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines and alkyl halides.
Methylation at the 7th Position:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free or green chemistry approaches to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
- It serves as a precursor for the development of novel catalysts and ligands in organic synthesis.
Biology:
- The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
- It is studied for its antimicrobial and antifungal properties.
Medicine:
- The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.
- It is also explored for its anti-inflammatory and analgesic properties.
Industry:
- The compound is used in the development of new materials with specific electronic and optical properties.
- It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5(6H)-Quinazolinone, 7,8-dihydro-2-[[(4-methoxyphenyl)methyl]amino]-7,7-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. It may also interact with receptors, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the quinazolinone core.
Comparison with Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-phenylquinazolinone and 2-methylquinazolinone.
Benzodiazepines: Compounds with a similar heterocyclic structure, such as diazepam and lorazepam.
Coumarins: Compounds with a similar lactone ring structure, such as warfarin and coumarin.
Uniqueness:
- The presence of the 4-methoxyphenylmethylamino group and the two methyl groups at the 7th position distinguishes this compound from other quinazolinone derivatives.
- Its unique substituents contribute to its distinct pharmacological properties and potential applications in various fields.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-18(2)8-15-14(16(22)9-18)11-20-17(21-15)19-10-12-4-6-13(23-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLFKIITHRBUAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NCC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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